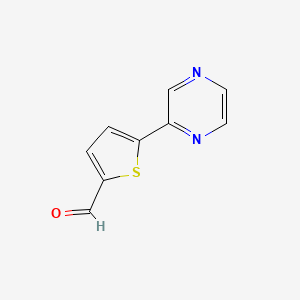

5-(Pyrazin-2-YL)thiophene-2-carbaldehyde

Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic investigation of this compound reveals a complex molecular geometry characterized by the coplanar arrangement of the thiophene and pyrazine ring systems. The compound crystallizes in a monoclinic crystal system, demonstrating specific intermolecular interactions that influence its solid-state properties. The molecular structure exhibits a planar configuration with minimal deviation from planarity, which is consistent with the extended conjugation between the heterocyclic rings.

Conformational analysis indicates that the compound adopts a stable geometric configuration with the pyrazine nitrogen atoms positioned to facilitate optimal electronic delocalization. The thiophene ring maintains its characteristic five-membered structure with the sulfur atom contributing to the overall electronic distribution. The aldehyde functional group extends the conjugated system, creating an extended π-electron network that significantly influences the molecular properties.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₆N₂OS | Experimental |

| Molecular Weight | 190.22 g/mol | Calculated |

| PubChem Identification | 53430892 | Database |

| Chemical Abstracts Service Number | 545424-55-3 | Registry |

The conformational dynamics reveal restricted rotation around the carbon-carbon bonds connecting the ring systems, resulting in a relatively rigid molecular framework. This structural rigidity contributes to the compound's stability and influences its spectroscopic properties. The intermolecular interactions in the crystal lattice demonstrate weak van der Waals forces and potential hydrogen bonding interactions involving the aldehyde oxygen and pyrazine nitrogen atoms.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure of this compound, revealing significant electronic properties that govern its chemical behavior. The frontier molecular orbital analysis demonstrates the distribution of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital across the conjugated system, with substantial contributions from both the thiophene and pyrazine rings.

The Highest Occupied Molecular Orbital energy values calculated using Density Functional Theory methods indicate the electron-donating character of the thiophene ring, while the pyrazine moiety exhibits electron-withdrawing properties due to the electronegative nitrogen atoms. This electronic complementarity creates a polarized molecular system with distinct charge distribution patterns that influence the compound's reactivity and spectroscopic characteristics.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Variable by substituent | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | Variable by substituent | Density Functional Theory |

| Energy Gap | Substrate dependent | Computational |

| Electrophilicity Index | Calculated | Theoretical |

The molecular electrostatic potential mapping reveals regions of electron density concentration around the pyrazine nitrogen atoms and the aldehyde oxygen, while electron-deficient regions are observed near the thiophene sulfur atom. These calculations provide valuable predictions for potential reaction sites and intermolecular interaction patterns. The electron affinity and ionization energy calculations demonstrate the compound's moderate electron-accepting and electron-donating capabilities, respectively.

Chemical hardness and softness parameters derived from the frontier molecular orbital energies indicate the compound's reactivity profile. The extended π-conjugation system facilitates electron delocalization, contributing to the overall stability of the molecular framework while maintaining sufficient reactivity for chemical transformations. The hyperpolarizability calculations suggest potential nonlinear optical properties, making this compound of interest for advanced materials applications.

Comparative Vibrational Spectroscopy (FT-IR/Raman)

Fourier Transform Infrared spectroscopy analysis of this compound provides detailed information about the vibrational modes characteristic of the heterocyclic rings and functional groups present in the molecule. The aldehyde carbonyl stretch appears as a distinctive peak in the infrared spectrum, typically observed in the region characteristic of conjugated carbonyl systems. The thiophene ring vibrations manifest as multiple peaks corresponding to carbon-carbon and carbon-sulfur stretching modes.

The pyrazine ring contributions to the vibrational spectrum include characteristic nitrogen-containing heterocycle modes, which can be distinguished from the thiophene vibrations through careful peak assignment. The coupling between the ring systems results in modified vibrational frequencies compared to the individual heterocyclic components, reflecting the electronic interaction between the moieties.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aldehyde Carbonyl Stretch | 1650-1680 | C=O stretching |

| Thiophene Carbon-Carbon Stretch | 1400-1600 | Aromatic C=C |

| Pyrazine Ring Vibrations | 1500-1650 | N-containing heterocycle |

| Carbon-Hydrogen Stretching | 3000-3100 | Aromatic C-H |

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and polarizability changes during molecular vibrations. The Raman spectrum exhibits characteristic bands corresponding to the ring breathing modes of both the thiophene and pyrazine systems. The relative intensities of these bands provide information about the extent of conjugation and electronic delocalization within the molecular framework.

Comparative analysis with related thiophene and pyrazine derivatives reveals the unique spectroscopic signature of this compound. The vibrational coupling between the heterocyclic rings and the aldehyde group creates distinctive spectral features that can be used for compound identification and purity assessment. The temperature-dependent vibrational studies indicate minimal conformational changes, consistent with the rigid molecular structure determined through crystallographic analysis.

The combination of Fourier Transform Infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint of the compound, enabling detailed structural confirmation and supporting the theoretical calculations of molecular geometry and electronic properties. These spectroscopic investigations validate the computational predictions and provide experimental verification of the proposed molecular structure and electronic distribution patterns.

Properties

CAS No. |

545424-55-3 |

|---|---|

Molecular Formula |

C9H6N2OS |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

5-pyrazin-2-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2OS/c12-6-7-1-2-9(13-7)8-5-10-3-4-11-8/h1-6H |

InChI Key |

AACWONRRMMQICW-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)C2=CC=C(S2)C=O |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-(Pyrazin-2-YL)thiophene-2-carbaldehyde serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been investigated for their potential as anti-cancer agents and anti-inflammatory drugs . The compound's ability to interact with biological targets makes it suitable for drug design, particularly in developing therapies for conditions mediated by Polo-like Kinases (PLKs) , which are implicated in cancer progression .

Case Study: Anti-Cancer Research

Recent studies have highlighted the efficacy of pyrazine derivatives, including this compound, in targeting PLK1, a protein that regulates cell division. Inhibitors derived from this compound have shown promise in reducing tumor growth in various cancer models, suggesting a pathway for new cancer treatments .

Material Science

In material science, this compound is utilized in the development of organic semiconductors . Its unique electronic properties make it suitable for applications in solar cells and transistors . The incorporation of thiophene moieties enhances the charge transport properties of organic materials, which is critical for the efficiency of electronic devices.

Research Insights

Research indicates that compounds containing thiophene structures exhibit improved electrical conductivity and stability, making them ideal candidates for next-generation electronic applications .

Agricultural Chemistry

The compound also plays a role in agricultural chemistry, particularly in the formulation of agrochemicals . Its derivatives are being explored for their effectiveness as pesticides and herbicides , aimed at improving crop yields and providing protection against pests.

Example Application

Studies have demonstrated that certain pyrazine derivatives possess significant antimicrobial activity against plant pathogens, suggesting their potential use in developing eco-friendly agricultural solutions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecular architectures through various reactions, including Suzuki coupling and other cross-coupling methodologies.

Synthesis Techniques

The compound has been successfully utilized to create a range of derivatives with diverse functional groups, allowing researchers to explore new chemical entities with tailored properties for specific applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory agents | Targeting PLKs for cancer therapy |

| Material Science | Organic semiconductors for electronics | Enhanced charge transport and stability |

| Agricultural Chemistry | Pesticides and herbicides | Improved crop yields and pest resistance |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse derivatives |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 5-(Pyrazin-2-yl)thiophene-2-carbaldehyde is highly reactive, undergoing oxidation to form carboxylic acid derivatives under acidic or basic conditions.

Mechanism :

The aldehyde group (-CHO) reacts with oxidizing agents such as potassium permanganate (KMnO₄) in acidic media, leading to the formation of 5-(pyrazin-2-yl)thiophene-2-carboxylic acid. This reaction involves the cleavage of the aldehyde’s double bond and the addition of hydroxyl groups, followed by deprotonation to yield the carboxylic acid.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux at 80–100°C | 5-(Pyrazin-2-yl)thiophene-2-carboxylic acid |

Reduction Reactions

The aldehyde group can be reduced to an alcohol using standard reducing agents.

Mechanism :

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde (-CHO) to a primary alcohol (-CH₂OH). This reaction proceeds via hydride transfer to the carbonyl carbon, followed by protonation to form the alcohol.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄, EtOH | Room temperature | 5-(Pyrazin-2-yl)thiophene-2-methanol |

Substitution Reactions

The thiophene ring in the compound is susceptible to electrophilic substitution reactions, particularly at the 4-position due to resonance stabilization.

Mechanism :

Electrophiles such as bromine (Br₂) or chlorine (Cl₂) attack the thiophene ring in the presence of a Lewis acid catalyst (e.g., FeCl₃). This reaction introduces substituents at the 4-position, forming brominated or chlorinated derivatives.

Reaction Details :

| Reagent | Conditions | Product |

|---|---|---|

| Br₂, FeCl₃ | Dichloromethane, 0°C | 4-Bromo-5-(pyrazin-2-yl)thiophene-2-carbaldehyde |

Condensation Reactions

The pyrazine ring can participate in condensation reactions, forming fused heterocyclic systems.

Mechanism :

Pyrazin-2-amine reacts with thiophene derivatives under acidic conditions (e.g., TiCl₄) to form fused ring systems. For example, condensation with 5-bromothiophene-2-carboxylic acid yields thiazole-pyrazine hybrids .

Reaction Details :

| Reactants | Catalyst | Product |

|---|---|---|

| Pyrazin-2-amine, 5-bromothiophene-2-carboxylic acid | TiCl₄ | 2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid |

Suzuki Cross-Coupling Reactions

The brominated thiophene ring can undergo Suzuki coupling with aryl boronic acids to introduce aryl substituents.

Mechanism :

A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling of the brominated thiophene with aryl boronic acids, forming biaryl systems. This reaction is typically performed under inert conditions with a base (e.g., K₂CO₃) .

Reaction Details :

| Reactants | Catalyst | Product |

|---|---|---|

| 5-Bromo-5-(pyrazin-2-yl)thiophene-2-carbaldehyde, phenylboronic acid | Pd(PPh₃)₄ | 5-(Phenyl)-5-(pyrazin-2-yl)thiophene-2-carbaldehyde |

Stability and Reactivity

The compound’s stability is influenced by its heteroaromatic rings and functional groups:

Comparison with Similar Compounds

Table 1: Key Properties of Thiophene-2-carbaldehyde Derivatives

*Calculated based on molecular formula C₉H₆N₂OS.

Electronic and Structural Properties

- Pyrazine vs. Diphenylamino Groups: The pyrazine substituent in the target compound is electron-withdrawing, reducing electron density on the thiophene ring compared to the electron-rich diphenylamino group in . This difference influences charge transport properties, making the pyrazine derivative more suitable for n-type semiconductors, whereas the diphenylamino variant is ideal for hole-transport layers.

- Terthiophene vs. Pyrazine : The terthiophene derivative exhibits extended π-conjugation, enabling broad absorption in visible light for solar cells. In contrast, pyrazine’s heteroaromaticity may introduce intramolecular charge-transfer transitions, useful in optoelectronic sensors.

Solubility and Reactivity

- Alkylthio vs. Hydroxyethyl Groups: The (2-ethylhexyl)thio group in enhances lipophilicity, favoring solubility in organic solvents, while the hydroxyethyl substituent in increases hydrophilicity for aqueous applications. Pyrazine’s polarity may balance solubility in both polar and nonpolar media.

- Formyl Group Reactivity: The aldehyde group in all derivatives enables further functionalization (e.g., condensation reactions for Schiff base formation or Knoevenagel reactions, as seen in ).

Preparation Methods

Synthesis via Condensation of Pyrazin-2-amine with 5-Bromothiophene-2-carboxylic Acid

One well-documented method involves the condensation reaction between pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4) in the presence of pyridine. This method yields the intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which can be further functionalized.

- Reaction Conditions :

- Pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid are reacted with TiCl4 and pyridine.

- The reaction proceeds with a yield of approximately 75%.

- Significance : This intermediate is crucial for further transformations, including Suzuki cross-coupling to introduce various aryl or heteroaryl groups at the 5-position of the thiophene ring.

Suzuki Cross-Coupling for Derivative Formation

Following the formation of the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate, Suzuki cross-coupling reactions with aryl or heteroaryl boronic acids or pinacol esters enable the synthesis of a variety of derivatives.

- Catalysts and Conditions :

- Pd(PPh3)4 as catalyst

- Potassium phosphate as base

- 1,4-dioxane as solvent

- Yields : Moderate to good yields ranging from 37% to 72% depending on the aryl substituent.

- Application : This method allows structural diversification but is indirect in preparing the aldehyde form; it is more focused on carboxamide derivatives.

Friedel-Crafts Acylation Followed by Lewis Acid Catalyzed Condensation

A more direct approach to synthesize pyrazine-thiophene derivatives involves a two-step procedure:

Step a: Friedel-Crafts Reaction

- Starting from thiophene derivatives, a Friedel-Crafts acylation with oxalyl dichloride is performed.

- The reaction temperature is maintained between -10 °C and -20 °C (optimally at -15 °C).

- Solvents such as 1,2-dichloroethane are preferred.

- Reaction time is optimized to about 20 minutes to maximize yield without degradation.

Step b: Lewis Acid Catalyzed Condensation

- The acylated intermediate is condensed with diaminomaleonitrile (DAMN) under Lewis acid catalysis.

- This step is carried out at elevated temperatures (80–90 °C) for at least 30 minutes.

- The condensation forms the pyrazine ring system attached to the thiophene moiety.

- This method is noted for its high efficiency and scalability, allowing multigram synthesis and facile purification by crystallization.

- One-pot synthetic protocol with short reaction times.

- Use of inexpensive, readily available starting materials.

- High catalytic efficiency for photoredox applications.

- Facile purification and multigram scale production.

Alternative Synthesis of 2-Thiophenecarboxaldehyde as a Precursor

Since 5-(Pyrazin-2-yl)thiophene-2-carbaldehyde contains the thiophene-2-carbaldehyde moiety, its synthesis often requires the preparation of 2-thiophenecarboxaldehyde or derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with TiCl4 | Pyrazin-2-amine + 5-bromothiophene-2-carboxylic acid, TiCl4, pyridine | ~75 | High yield intermediate, suitable for further coupling | Requires TiCl4, intermediate formation only |

| Suzuki Cross-Coupling | Pd(PPh3)4, K3PO4, 1,4-dioxane | 37–72 | Structural diversification | Indirect for aldehyde synthesis |

| Friedel-Crafts Acylation + Lewis Acid Condensation | Thiophene derivative + oxalyl dichloride, DAMN, Lewis acid, 1,2-dichloroethane, -15 °C to 90 °C | 50–58 | One-pot, short reaction, scalable, facile purification | Requires temperature control, Lewis acid |

| Phosgene Method for Aldehyde | Thiophene + solid phosgene + DMF | High | One-step, high yield aldehyde | Toxic reagent, environmental concerns |

Research Findings and Notes

- The Friedel-Crafts acylation followed by Lewis acid catalyzed condensation is a novel and efficient synthetic route for pyrazine-thiophene derivatives, including those bearing alkoxythiophenes.

- The condensation of electron-rich carbonyl compounds with diaminomaleonitrile is generally challenging and low-yielding; however, Lewis acid catalysis improves the yield significantly.

- Photoredox catalyst applications of these compounds have been demonstrated, highlighting the importance of efficient synthetic routes for producing sufficient quantities.

- Suzuki coupling provides a versatile platform for derivatization but is less direct for synthesizing the aldehyde itself.

Q & A

Q. What are the common synthetic routes for 5-(Pyrazin-2-YL)thiophene-2-carbaldehyde?

The synthesis typically involves functionalization of the thiophene core. For example, thioacetalization and oxidation reactions are key steps. In related compounds, thiophene-2-carbaldehydes undergo thioacetalization with alkanethiols under acidic conditions (e.g., HCl) to form dithioacetals, which can later be oxidized to sulfones or carboxylic acids using H₂O₂ in acetic acid . Additionally, Schiff base formation via condensation with amines is a common strategy, as demonstrated in pyrene-based derivatives for biological applications .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction progress. For example, ¹³C NMR in CDCl₃ resolves aldehyde signals (~190 ppm) and aromatic carbons .

- UV-Vis Spectroscopy : Used to assess electronic transitions in derivatives for photovoltaic applications (e.g., λmax ~ 655–675 nm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and structure, especially for complex derivatives .

Q. What are the typical challenges in purifying this compound derivatives?

Purification often requires chromatographic separation (e.g., silica gel with pentane/EtOAC gradients) due to the formation of regioisomers or oligomeric byproducts during reactions like chloromethylation . Slow crystallization from chloroform or ethanol is also employed for high-purity crystals .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify this compound for materials science applications?

Palladium catalysts enable C–H functionalization at the β-position of thiophene. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups, enhancing π-conjugation for organic solar cells . Direct arylation protocols avoid pre-functionalized substrates, improving atom economy in synthesizing D-A-D chromophores .

Q. How do substituents on the pyrazine ring influence the compound’s reactivity and spectroscopic properties?

Electron-withdrawing groups (e.g., sulfonyl) on pyrazine increase electrophilicity, accelerating nucleophilic attacks at the aldehyde group. Conversely, electron-donating groups (e.g., methoxy) shift UV-Vis absorption maxima bathochromically, critical for tuning optoelectronic properties . Conflicting NMR data in regioisomeric mixtures (e.g., 18a vs. 18b ) require 2D techniques (COSY, HSQC) for resolution.

Q. What methodologies are used to evaluate the biological activity of Schiff base derivatives of this compound?

Schiff bases derived from this compound are tested for antibacterial activity via:

- Agar diffusion assays : Measuring inhibition zones against Gram-positive/negative bacteria .

- BSA binding studies : Fluorescence quenching experiments to assess protein interaction, relevant for drug delivery .

Dose-response curves (IC₅₀) and molecular docking simulations further elucidate mechanism-action relationships.

Q. How can conflicting data from oxidation reactions be resolved?

Oxidation of the thioether group to sulfone vs. aldehyde to carboxylic acid depends on reaction conditions. For instance, H₂O₂ in acetic acid oxidizes both sulfur and aldehyde groups, while controlled use of milder oxidants (e.g., MnO₂) selectively targets the aldehyde . Kinetic studies (e.g., monitoring by TLC or in situ IR) help optimize conditions.

Q. What strategies improve the yield of condensation reactions involving this aldehyde?

Low yields in Schiff base formation (e.g., 11–16% ) are addressed by:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., piperidine) conditions accelerate imine formation.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.